molecular formula C22H28N2O3 B14751219 Barbituric acid, 1,3-dicyclohexyl-5-phenyl- CAS No. 747-79-5

Barbituric acid, 1,3-dicyclohexyl-5-phenyl-

Cat. No.: B14751219
CAS No.: 747-79-5
M. Wt: 368.5 g/mol
InChI Key: VHHKYYKWQDTBFM-UHFFFAOYSA-N
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Description

Barbituric acid, 1,3-dicyclohexyl-5-phenyl- is a derivative of barbituric acid, a compound known for its wide range of applications in medicinal chemistry. This particular derivative is characterized by the presence of two cyclohexyl groups and a phenyl group attached to the barbituric acid core. It is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclohexyl-5-phenyl-barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after crystallization . The process is relatively straightforward and yields a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic acid as a solvent and acetic anhydride as a dehydrating agent ensures high yield and purity. The process involves careful control of reaction conditions to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dicyclohexyl-5-phenyl-barbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 1,3-dicyclohexyl-5-phenyl-barbituric acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, barbituric acid derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dicyclohexyl-5-phenyl-barbituric acid is unique due to the presence of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. These structural features make it suitable for specific applications, such as corrosion inhibition and potential therapeutic uses .

Properties

CAS No.

747-79-5

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1,3-dicyclohexyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2

InChI Key

VHHKYYKWQDTBFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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